(+)-Menthol

Catalog No.
S1530630
CAS No.
15356-60-2
M.F
C10H20O
M. Wt
156.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Menthol

CAS Number

15356-60-2

Product Name

(+)-Menthol

IUPAC Name

(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexan-1-ol

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

InChI

InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/t8-,9+,10-/m0/s1

InChI Key

NOOLISFMXDJSKH-AEJSXWLSSA-N

SMILES

CC1CCC(C(C1)O)C(C)C

Solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
very soluble in alcohol and volatile oils; slightly soluble in wate

Synonyms

(1S,2R,5S)-5-Methyl-2-(1-methylethyl)cyclohexanol; [1S-(1α,2β,5α)]-5-Methyl-2-(1-methylethyl)c;yclohexanol; (1S,3S,4R)-(+)-Menthol; (+)-Menthol; (1S,2R,5S)-(+)-Menthol; (1S,2R,5S)-Menthol; d-Menthol;

Canonical SMILES

CC1CCC(C(C1)O)C(C)C

Isomeric SMILES

C[C@H]1CC[C@@H]([C@H](C1)O)C(C)C

Analgesia and Pain Management

(+)-Menthol's most recognized application lies in pain relief. It activates transient receptor potential (TRP) channels, specifically TRPM8, which are cold receptors in the skin and mucous membranes. This activation creates a cooling sensation, interrupting pain signaling pathways and providing temporary relief for conditions like muscle aches, headaches, and arthritis []. Additionally, menthol may suppress pain by modulating other TRP channels (TRPA1 and TRPV1) involved in pain perception [].

Respiratory Ailments

(+)-Menthol exhibits bronchodilatory effects, meaning it relaxes the airways, easing breathing difficulties. This property makes it a valuable component in topical and inhalant medications for coughs, congestion, and asthma []. Studies suggest menthol also possesses anti-inflammatory and antimicrobial properties, further supporting its role in respiratory health research [].

Skin Wound Healing

Emerging research explores the potential of (+)-Menthol in promoting skin wound healing. It has been shown to activate TRPV3 channels, which stimulate cellular proliferation and migration, vital processes for wound closure []. Additionally, menthol's anti-inflammatory properties may aid healing by reducing inflammation and promoting tissue repair [].

(+)-Menthol, also known as (1R,2S,5R)-2-isopropyl-5-methylcyclohexanol, is a naturally occurring organic compound primarily derived from peppermint and other mint oils. It is characterized by its distinctive minty aroma and cooling sensation, which is attributed to its ability to activate cold-sensitive receptors in the human body. The compound has three stereogenic centers, leading to several stereoisomers including (-)-menthol, isomenthol, neomenthol, and isoneomenthol. While (-)-menthol is the more prevalent enantiomer in nature, (+)-menthol has unique properties that distinguish it within the menthol family .

(+)-Menthol is generally considered safe for topical use in low concentrations []. However, concentrated forms or ingestion can cause irritation of the skin, mucous membranes, and gastrointestinal tract [].

The chemical behavior of (+)-menthol involves various reactions typical of alcohols and terpenes. Key reactions include:

  • Hydrogenation: (+)-Menthol can be synthesized through hydrogenation processes involving phenolic compounds like thymol, yielding a mixture of stereoisomers from which (+)-menthol can be isolated .
  • Esterification: This reaction allows for the transformation of menthol into various esters, which can enhance its flavoring properties .
  • Oxidation: The oxidation of menthol can lead to the formation of menthone and other derivatives, altering its biological activity and sensory characteristics .

(+)-Menthol exhibits a range of biological activities that contribute to its applications in medicine and cosmetics:

  • Cooling Sensation: It activates the transient receptor potential cation channel subfamily M member 8 (TRPM8), which mediates the sensation of coolness .
  • Analgesic Properties: Menthol has been shown to possess analgesic effects by acting as a kappa-opioid receptor agonist, providing relief from pain when applied topically .
  • Antimicrobial Activity: Research indicates that menthol can inhibit the growth of certain pathogens, making it useful in food preservation and medicinal formulations .

The synthesis of (+)-menthol can be achieved through several methods:

  • From Pulegone: This method involves catalytic hydrogenation of pulegone to yield menthone, which can then be reduced to obtain (+)-menthol .
  • From β-Pinene: Hydrogenation of β-pinene followed by various transformations leads to the formation of (+)-menthol through intermediates such as citronellol and piperitone .
  • Racemic Mixtures: Synthetic routes often produce racemic mixtures of menthol, from which (+)-menthol can be isolated via fractional crystallization or chromatographic techniques .

(+)-Menthol is widely used across various industries due to its unique properties:

  • Pharmaceuticals: It is an active ingredient in topical analgesics, cough syrups, and cold remedies due to its cooling effect and pain-relieving properties .
  • Food Industry: As a flavoring agent, it is utilized in candies, beverages, and liqueurs to impart a refreshing taste .
  • Cosmetics: Its cooling sensation makes it a popular ingredient in shaving creams, lotions, and sunscreens .

Research has demonstrated that (+)-menthol interacts with several biological systems:

  • TRPM8 Activation: It specifically activates TRPM8 channels in sensory neurons, leading to a cooling sensation that can modulate pain perception .
  • Synergistic Effects with Other Compounds: Studies suggest that menthol may enhance the efficacy of other analgesics when used in combination therapies for pain management .

(+)-Menthol shares structural similarities with various other terpenes and alcohols. Here are some comparable compounds:

CompoundStructureKey Characteristics
(-)-Menthol(1S,2S,5S)More prevalent in nature; stronger cooling effect
Isomenthol(1R,3R)Different spatial arrangement; less potent
Neomenthol(1S)Has distinct sensory properties; less commonly used
Thymol(C10H14O)Antimicrobial; derived from thyme
Camphor(C10H16O)Stronger aroma; used for medicinal purposes

Each compound exhibits unique sensory properties and biological activities. The distinct configuration of (+)-menthol contributes to its specific applications in flavoring and therapeutic contexts.

Physical Description

D,l-menthol is a white crystalline solid with a peppermint odor and taste. (NTP, 1992)
Pellets or Large Crystals
Other Solid; Liquid; Pellets or Large Crystals
White solid with a cooling odor; [Hawley] Colorless solid with a peppermint odor; [HSDB] Colorless solid with a sweet odor; [MSDSonline]
White solid with a minty odor; [OECD SIDS: IUCLID Data Set] White crystalline solid; [Sigma-Aldrich MSDS]
colourless, hexagonal crystals, usually needle-like; fused masses or crystalline powder with a pleasant, peppermint-like odou

XLogP3

3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

156.151415257 g/mol

Monoisotopic Mass

156.151415257 g/mol

Boiling Point

421 °F at 760 mmHg (NTP, 1992)

Flash Point

196 °F (NTP, 1992)

Heavy Atom Count

11

Vapor Density

5.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air)

Density

0.904 at 59 °F (NTP, 1992) - Less dense than water; will float
0.901 (20°); 0.891 (30°)

Melting Point

100 °F (NTP, 1992)

UNII

C6B1OE8P3W

GHS Hazard Statements

Aggregated GHS information provided by 2106 companies from 15 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 7 of 2106 companies. For more detailed information, please visit ECHA C&L website;
Of the 14 notification(s) provided by 2099 of 2106 companies with hazard statement code(s):;
H315 (97.76%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (84.23%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1 mmHg at 133 °F approximately (NTP, 1992)
0.06 [mmHg]
0.8 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

15356-60-2
89-78-1
15356-70-4

Wikipedia

(+)-menthol

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Food additives -> Flavoring Agents
Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
All Other Basic Organic Chemical Manufacturing
Food, beverage, and tobacco product manufacturing
Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2S,5R)-rel-: ACTIVE
Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1S,2R,5S)-: ACTIVE

Dates

Modify: 2023-08-15

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